5-Tert-butyl-3-hydroxypyrrolidin-2-one
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Overview
Description
5-Tert-butyl-3-hydroxypyrrolidin-2-one is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is a pyrrolidinone derivative, characterized by a tert-butyl group at the 5-position and a hydroxyl group at the 3-position
Mechanism of Action
Target of Action
The primary targets of 5-Tert-butyl-3-hydroxypyrrolidin-2-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the changes that result from these interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-hydroxypyrrolidin-2-one typically involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions often include the use of a solvent like ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-hydroxypyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of 5-tert-butyl-3-oxopyrrolidin-2-one.
Reduction: Formation of 5-tert-butyl-3-hydroxypyrrolidine.
Substitution: Formation of various substituted pyrrolidinone derivatives depending on the substituent introduced.
Scientific Research Applications
5-Tert-butyl-3-hydroxypyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-3-oxopyrrolidin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-Tert-butyl-3-hydroxypyrrolidine: Similar structure but with a reduced carbonyl group.
Uniqueness
5-Tert-butyl-3-hydroxypyrrolidin-2-one is unique due to the presence of both a tert-butyl group and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-tert-butyl-3-hydroxypyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)6-4-5(10)7(11)9-6/h5-6,10H,4H2,1-3H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBSFGUZXBYMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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